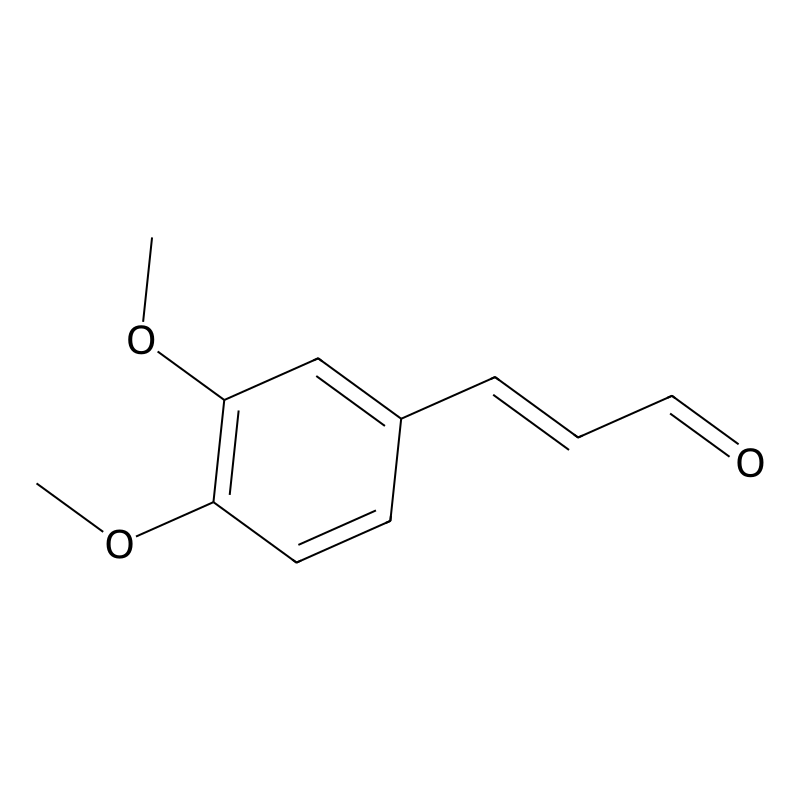

3,4-Dimethoxy cinnamaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3,4-Dimethoxy cinnamaldehyde is an organic compound classified as a substituted cinnamaldehyde. Its chemical formula is , and it features methoxy groups at the 3 and 4 positions of the aromatic ring. This compound is recognized for its potential applications in various fields, including pharmaceuticals, food flavoring, and natural dyes. It is structurally related to cinnamaldehyde, which is the primary component of cinnamon oil and contributes to the characteristic flavor and aroma of cinnamon.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 3,4-dimethoxy cinnamic acid.

- Reduction: It can be reduced to yield 3,4-dimethoxy cinnamyl alcohol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to the formation of more complex organic molecules.

These reactions highlight the versatility of 3,4-dimethoxy cinnamaldehyde in synthetic organic chemistry.

Research indicates that 3,4-dimethoxy cinnamaldehyde exhibits various biological activities:

- Antioxidant Properties: It has been shown to possess significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity: Studies suggest that it may have antimicrobial effects against certain bacteria and fungi, contributing to its use in food preservation and medicinal applications.

These biological activities make 3,4-dimethoxy cinnamaldehyde a compound of interest in pharmacological research.

The synthesis of 3,4-dimethoxy cinnamaldehyde can be achieved through several methods:

- Direct Methoxylation: Starting from cinnamaldehyde, methoxy groups can be introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Palladium-Catalyzed Reactions: Recent studies have reported palladium-catalyzed methods for synthesizing functionalized cinnamaldehyde derivatives, including 3,4-dimethoxy cinnamaldehyde from readily available starting materials .

- Oxidative Coupling: This method involves coupling phenolic precursors with aldehydes under oxidative conditions to yield substituted cinnamaldehydes.

Each method has its advantages and limitations regarding yield, purity, and environmental impact.

3,4-Dimethoxy cinnamaldehyde finds applications across various industries:

- Flavoring Agent: Due to its pleasant aroma and flavor profile, it is used as a flavoring agent in food products.

- Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and scented products.

- Pharmaceuticals: The compound's biological activities suggest potential applications in developing anti-inflammatory and antioxidant drugs.

- Natural Dyes: It can be utilized as a natural dye due to its vibrant color properties.

These applications underscore the compound's versatility and significance in both commercial and therapeutic contexts.

Interaction studies involving 3,4-dimethoxy cinnamaldehyde focus on its metabolic pathways and interactions with biological systems:

- Metabolism: Research indicates that metabolites of this compound may undergo conjugation with glycine or glucuronic acid during metabolism .

- Synergistic Effects: Studies exploring its interactions with other compounds suggest that it may enhance the efficacy of certain drugs or natural products when used in combination therapies.

Such studies are crucial for understanding the safety and efficacy of this compound in various applications.

Several compounds share structural similarities with 3,4-dimethoxy cinnamaldehyde. Here is a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| Cinnamaldehyde | Base structure; lacks methoxy groups. | |

| 2-Methoxycinnamaldehyde | Contains one methoxy group; different reactivity. | |

| 3-Methoxycinnamaldehyde | Contains one methoxy group; used as a flavoring agent. | |

| 3,4-Dimethoxycinnamic Acid | Carboxylic acid derivative; exhibits similar biological activity. | |

| Sinapaldehyde | Contains methoxy groups; known for antioxidant properties. |

The unique positioning of the methoxy groups in 3,4-dimethoxy cinnamaldehyde contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Molecular Structure and Conformational Analysis

3,4-Dimethoxy cinnamaldehyde is a substituted cinnamaldehyde derivative with the molecular formula C₁₁H₁₂O₃ and an average molecular mass of 192.214 atomic mass units [1]. The compound is systematically named as (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal, indicating its trans configuration and aldehyde functionality [7]. The International Union of Pure and Applied Chemistry name reflects the presence of two methoxy substituents at the 3 and 4 positions of the phenyl ring, connected to the aldehyde group through a conjugated propenyl chain [4].

The molecular structure exhibits a planar configuration due to extended conjugation between the aromatic ring and the α,β-unsaturated aldehyde system [9]. Conformational analysis reveals that the compound preferentially adopts the s-trans conformation, where the carbonyl group maintains a trans orientation relative to the conjugated double bond of the side chain [13]. This conformational preference has been confirmed through theoretical calculations using density functional theory methods, which demonstrate that the s-trans conformer is energetically more stable than the s-cis alternative by approximately 7.95 kilojoules per mole [9].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic chemical shifts observed for the methoxy groups at approximately 3.88-3.90 parts per million in proton nuclear magnetic resonance spectra [2] [11]. The aldehyde proton appears significantly downfield at 9.67 parts per million, consistent with the electron-withdrawing nature of the conjugated system [2]. Carbon-13 nuclear magnetic resonance data reveals the aldehyde carbon at 193.39 parts per million, while the aromatic carbons appear in the range of 110-153 parts per million [2].

Physical Properties and Physicochemical Parameters

The compound exhibits distinct physical properties that reflect its aromatic aldehyde nature and substitution pattern. The molecular weight of 192.21118 grams per mole establishes it as a relatively low molecular weight organic compound suitable for various analytical techniques [2]. The monoisotopic mass has been precisely determined as 192.078644 atomic mass units through high-resolution mass spectrometry [1].

Table 1: Physical Properties of 3,4-Dimethoxy Cinnamaldehyde

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [7] |

| Monoisotopic Mass | 192.078644 u | [1] |

| Predicted Boiling Point | 372.3±37.0°C | [5] |

| Predicted Density | 1.195±0.06 g/cm³ | [8] |

| Form | Solid | [8] |

| Color | Light Yellow to Yellow | [8] |

The compound demonstrates limited water solubility, characteristic of methoxy-substituted aromatic aldehydes, while showing enhanced solubility in organic solvents such as acetone, chloroform, and methanol [8]. The predicted density of 1.195±0.06 grams per cubic centimeter indicates a relatively dense organic compound due to the aromatic ring system and oxygen-containing substituents [8].

Collision cross section measurements provide insights into the molecular size and shape in the gas phase, with values ranging from 132.8 to 183.3 square angstroms depending on the ionization mode [3]. These measurements are particularly valuable for mass spectrometry-based identification and structural confirmation of the compound.

Electronic Structure and Bond Characteristics

The electronic structure of 3,4-dimethoxy cinnamaldehyde is characterized by extended π-conjugation spanning the aromatic ring, the double bond, and the aldehyde carbonyl group [9]. This conjugation significantly influences the compound's electronic properties, including absorption characteristics and reactivity patterns. The presence of methoxy groups at positions 3 and 4 of the aromatic ring introduces electron-donating effects that modulate the overall electronic distribution [13].

Ultraviolet-visible absorption spectroscopy reveals characteristic absorption bands that provide information about electronic transitions within the molecule [17]. The primary absorption occurs in the region of 250-270 nanometers, attributed to π→π* transitions of the conjugated carbon-carbon bonds originating from the aromatic core [17]. A secondary absorption band appears at 320-350 nanometers, corresponding to n→π* transitions involving the carbonyl oxygen and nitrogen-containing systems [17].

The molecular orbital analysis demonstrates significant delocalization of electron density across the conjugated system [9]. The highest occupied molecular orbital energy gap calculations using density functional theory methods provide quantitative measures of electronic excitation energies, which correlate well with experimental absorption spectra [9]. The electron-donating methoxy substituents raise the energy of the highest occupied molecular orbital while having minimal effect on the lowest unoccupied molecular orbital, resulting in a reduced energy gap compared to unsubstituted cinnamaldehyde [20].

Bond length analysis reveals alternation patterns characteristic of conjugated systems, with carbon-carbon bonds showing varying degrees of double bond character depending on their position within the conjugated framework [9]. The carbonyl carbon-oxygen bond exhibits typical aldehyde characteristics with enhanced electrophilic character due to conjugation with the aromatic system [13].

Stereochemistry and Isomeric Forms

3,4-Dimethoxy cinnamaldehyde exists predominantly in the (E)-configuration, also designated as the trans-isomer, based on the spatial arrangement around the central carbon-carbon double bond [13]. This stereochemical preference is thermodynamically driven, with the trans configuration being energetically favored over the cis alternative due to reduced steric interactions [9] [13].

The compound can theoretically exist in two geometric isomeric forms: the (E)-isomer where the phenyl ring and aldehyde group are positioned on opposite sides of the double bond, and the (Z)-isomer where these groups are on the same side [13]. However, nuclear magnetic resonance studies consistently demonstrate that the compound exists almost exclusively in the (E)-configuration in solution [13]. The coupling constants observed in proton nuclear magnetic resonance spectra, particularly the large coupling constant of the vinyl protons, confirm the trans stereochemistry [2].

Table 2: Stereochemical Data for 3,4-Dimethoxy Cinnamaldehyde

| Parameter | Value | Configuration |

|---|---|---|

| Preferred Isomer | (E)-form | Trans |

| Energy Difference | 7.95 kJ/mol | E vs Z |

| Coupling Constant | ~15-16 Hz | Trans vinyl |

| Dihedral Angle | ~180° | C=C-CHO |

Conformational analysis around the carbon-carbon single bonds reveals additional stereochemical considerations [9]. The rotation around the bond connecting the aromatic ring to the propenyl chain can generate different conformational states, though the planar arrangement is strongly preferred due to optimal π-orbital overlap [13]. Similarly, rotation around the carbon-aldehyde bond is restricted, with the s-trans conformation being significantly more stable than the s-cis alternative [9].

The stereochemical stability of the compound under various conditions has been investigated, showing that the (E)-configuration is maintained under normal storage and analytical conditions [13]. This stability is attributed to the high barrier to rotation around the carbon-carbon double bond, which prevents facile interconversion between geometric isomers [9].

Structure-Property Relationships

The relationship between molecular structure and observed properties in 3,4-dimethoxy cinnamaldehyde demonstrates clear structure-activity correlations that are fundamental to understanding its behavior [19] [20]. The presence of methoxy substituents at positions 3 and 4 of the aromatic ring significantly influences both electronic and physical properties compared to unsubstituted cinnamaldehyde derivatives [20].

The electron-donating nature of the methoxy groups enhances the electron density on the aromatic ring, which in turn affects the conjugation with the α,β-unsaturated aldehyde system [20]. This electronic modification results in bathochromic shifts in ultraviolet absorption spectra, with absorption maxima appearing at longer wavelengths compared to less substituted analogs [17]. The increased electron density also enhances the nucleophilicity of the aromatic ring while maintaining the electrophilic character of the aldehyde carbon [20].

Table 3: Structure-Property Relationships

| Structural Feature | Property Effect | Quantitative Change |

|---|---|---|

| 3,4-Dimethoxy substitution | UV absorption shift | Bathochromic shift |

| Trans configuration | Stability | +7.95 kJ/mol |

| Conjugated system | Planarity | Dihedral angle ~0° |

| Aldehyde group | Electrophilicity | δ 193.39 ppm |

The substitution pattern directly correlates with solubility characteristics, where the introduction of methoxy groups increases lipophilicity while maintaining some degree of polar character through the oxygen atoms [21]. This balanced polarity profile influences partition coefficients and determines the compound's behavior in various solvent systems [21]. The predicted logarithm of the octanol-water partition coefficient reflects this balanced amphiphilic character [28].

Reactivity patterns are strongly influenced by the structural features, particularly the α,β-unsaturated aldehyde system which acts as a Michael acceptor [20]. The electron-donating methoxy substituents modulate this reactivity by increasing electron density in the aromatic system while preserving the electrophilic character of the β-carbon and aldehyde functionality [20]. This dual reactivity pattern makes the compound suitable for various chemical transformations and contributes to its observed biological activities [19].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant